molecular formula C5H11ClF3NO B2829315 (2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride CAS No. 2361610-20-8

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

Cat. No.: B2829315
CAS No.: 2361610-20-8
M. Wt: 193.59
InChI Key: NLOODZLEUWPYDA-PGMHMLKASA-N
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Description

®-1-(Trifluoromethoxy)butan-2-amine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride typically involves the introduction of the trifluoromethoxy group into the butan-2-amine structure. One common method includes the reaction of a suitable precursor with trifluoromethoxy-containing reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

®-1-(Trifluoromethoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its chiral nature allows for investigations into enantioselective interactions with biological targets.

Medicine

In medicinal chemistry, ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride is explored for its potential as a drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its unique properties may contribute to improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other materials that benefit from the presence of fluorinated groups.

Mechanism of Action

The mechanism of action of ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Trifluoromethoxy)butan-2-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(Trifluoromethoxy)butan-2-amine: The non-chiral version of the compound.

    Other trifluoromethoxy amines: Compounds with similar structures but different alkyl chains or substituents.

Uniqueness

®-1-(Trifluoromethoxy)butan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-1-(trifluoromethoxy)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOODZLEUWPYDA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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